molecular formula C16H16O2 B3247254 2-Benzyloxy-4,5-dimethylbenzaldehyde CAS No. 1809161-63-4

2-Benzyloxy-4,5-dimethylbenzaldehyde

Cat. No.: B3247254
CAS No.: 1809161-63-4
M. Wt: 240.3 g/mol
InChI Key: AVJASRVPJCGWEP-UHFFFAOYSA-N
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Description

2-Benzyloxy-4,5-dimethylbenzaldehyde (CAS: 14382-86-6) is a benzaldehyde derivative featuring a benzyloxy group at position 2 and methyl groups at positions 4 and 5 on the aromatic ring. The benzyloxy group acts as a protective moiety for phenolic hydroxyls, enabling controlled reactivity in synthetic pathways . Its molecular formula is C₁₆H₁₆O₃, with an average mass of 256.30 g/mol. The compound exhibits unique electronic and steric properties due to the electron-donating methoxy-like benzyloxy group and the steric bulk of the methyl substituents. It is primarily utilized in organic synthesis, particularly in the preparation of flavones, aurones, and other bioactive scaffolds .

Properties

IUPAC Name

4,5-dimethyl-2-phenylmethoxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O2/c1-12-8-15(10-17)16(9-13(12)2)18-11-14-6-4-3-5-7-14/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVJASRVPJCGWEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)OCC2=CC=CC=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601253321
Record name Benzaldehyde, 4,5-dimethyl-2-(phenylmethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601253321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1809161-63-4
Record name Benzaldehyde, 4,5-dimethyl-2-(phenylmethoxy)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1809161-63-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzaldehyde, 4,5-dimethyl-2-(phenylmethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601253321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzyloxy-4,5-dimethylbenzaldehyde typically involves the reaction of 2-hydroxy-4,5-dimethylbenzaldehyde with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions: 2-Benzyloxy-4,5-dimethylbenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles such as amines, thiols, or halides

Major Products Formed:

    Oxidation: 2-Benzyloxy-4,5-dimethylbenzoic acid

    Reduction: 2-Benzyloxy-4,5-dimethylbenzyl alcohol

    Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used

Scientific Research Applications

2-Benzyloxy-4,5-dimethylbenzaldehyde is utilized in several scientific research fields, including:

Mechanism of Action

The mechanism of action of 2-Benzyloxy-4,5-dimethylbenzaldehyde involves its interaction with specific molecular targets and pathways. The benzyloxy group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity or altering their function .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following compounds share structural similarities with 2-benzyloxy-4,5-dimethylbenzaldehyde but differ in substituent type, position, or electronic properties:

Compound Name Substituents Molecular Formula Key Properties Reactivity and Applications
2-Hydroxy-4,5-dimethoxybenzaldehyde 2-OH, 4,5-OCH₃ C₉H₁₀O₄ Higher acidity (due to -OH), participates in nucleophilic addition reactions. Used in tricin synthesis via demethylation .
4-Methoxy-2,5-dimethylbenzaldehyde 4-OCH₃, 2,5-CH₃ C₁₀H₁₂O₂ Electron-donating groups enhance electrophilic substitution at specific sites. Intermediate in pharmaceuticals and agrochemicals.
2-Iodo-4,5-dimethylbenzaldehyde 2-I, 4,5-CH₃ C₉H₉IO Electron-withdrawing iodine slows electrophilic substitution; used in cross-coupling. Key in synthesizing iodinated bioactive molecules.
2-Benzyloxy-4,5-dimethoxybenzaldehyde 2-OBn, 4,5-OCH₃ C₁₆H₁₆O₄ Enhanced steric hindrance from dimethoxy groups; higher molecular weight. Applied in complex flavonoid syntheses .

Electronic and Steric Effects

  • Electron-Donating vs. Withdrawing Groups :

    • The benzyloxy group in this compound donates electrons via resonance, activating the ring for electrophilic substitution at positions ortho/para to the substituent . In contrast, the iodo group in 2-iodo-4,5-dimethylbenzaldehyde withdraws electrons, deactivating the ring and directing electrophiles to meta positions .
    • Methyl groups (in 4,5 positions) provide mild electron donation via induction, further activating the ring but introducing steric hindrance that limits accessibility to certain reaction sites .
  • Steric Bulk :

    • The benzyloxy group creates significant steric hindrance, reducing reaction rates in nucleophilic additions or condensations compared to smaller substituents like -OH or -OCH₃ .
    • Dimethoxy substituents (e.g., in 2-hydroxy-4,5-dimethoxybenzaldehyde) offer less steric obstruction but increase solubility in polar solvents .

Data Table: Key Comparative Properties

Property This compound 2-Hydroxy-4,5-dimethoxybenzaldehyde 4-Methoxy-2,5-dimethylbenzaldehyde
Molecular Weight 256.30 g/mol 182.17 g/mol 164.20 g/mol
Electron Effects Strongly donating (OBn) Moderately donating (OCH₃, OH) Mildly donating (OCH₃)
Steric Hindrance High (bulky benzyloxy) Moderate (small -OH/-OCH₃) Low
Typical Reactions Claisen-Schmidt condensation Aldol condensation Friedel-Crafts alkylation
Synthetic Applications Flavone backbones Tricin derivatives Pharmaceutical intermediates

Biological Activity

2-Benzyloxy-4,5-dimethylbenzaldehyde (CAS: 1809161-63-4) is an organic compound with the molecular formula C16H16O2C_{16}H_{16}O_{2} and a molecular weight of 240.3 g/mol. This compound is characterized by its unique structure, which includes a benzyloxy group and two methyl groups on the aromatic ring, making it a valuable building block in organic synthesis and biological research.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The benzyloxy group enhances lipophilicity, facilitating cellular uptake. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their activity or altering their function. This interaction may affect various biological pathways, including enzyme activity and cellular signaling.

Antioxidant Properties

Research indicates that compounds with similar structures exhibit significant antioxidant activity. For instance, studies have shown that benzaldehyde derivatives can scavenge free radicals, thereby reducing oxidative stress in cells. This property is crucial for developing therapeutic agents aimed at mitigating oxidative damage associated with various diseases.

Anticancer Activity

This compound has been explored for its potential anticancer properties. In vitro studies suggest that it may induce apoptosis in cancer cells through mechanisms involving caspase activation and modulation of cell cycle regulators. The compound's structural similarities to known anticancer agents highlight its potential as a lead compound in cancer therapy.

Enzyme Inhibition

The compound has shown promise as an inhibitor of several enzymes involved in metabolic processes. For example, it may inhibit monoamine oxidase (MAO) and acetylcholinesterase (AChE), which are critical targets in the treatment of neurodegenerative diseases. Inhibition of these enzymes can lead to increased levels of neurotransmitters, thereby enhancing cognitive function.

Study 1: Antioxidant Activity

A study evaluated the antioxidant capacity of various benzaldehyde derivatives, including this compound. Results indicated a significant reduction in reactive oxygen species (ROS) levels in treated cells compared to controls, suggesting strong antioxidant potential.

Study 2: Anticancer Mechanisms

In a study focusing on the anticancer effects of this compound, researchers observed that the compound induced apoptosis in human cancer cell lines (e.g., HeLa and MCF-7). The study reported an increase in caspase-3 activity and downregulation of anti-apoptotic proteins.

Study 3: Enzyme Inhibition

Another investigation highlighted the compound's inhibitory effects on MAO-B and AChE. The IC50 values for MAO-B inhibition were found to be comparable to established inhibitors, indicating potential therapeutic applications in treating depression and Alzheimer's disease.

Comparative Analysis

Compound Molecular Formula Molecular Weight (g/mol) Biological Activity
This compoundC16H16O2240.3Antioxidant, anticancer, enzyme inhibition
2-Benzyloxy-4-methoxybenzaldehydeC16H16O3256.3Antioxidant
4-Benzyloxy-3,5-dimethylbenzaldehydeC16H16O2240.3Anticancer

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Benzyloxy-4,5-dimethylbenzaldehyde
Reactant of Route 2
2-Benzyloxy-4,5-dimethylbenzaldehyde

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